1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea

Description

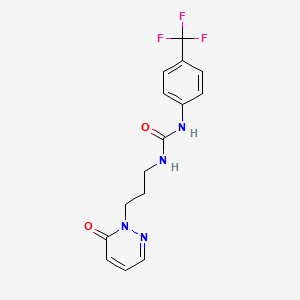

1-(3-(6-Oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a pyridazinone core and a 4-(trifluoromethyl)phenyl substituent. The compound features a propyl linker connecting the pyridazinone ring to the urea moiety, which is further substituted with a lipophilic trifluoromethyl group at the para position of the phenyl ring.

The trifluoromethyl group enhances metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogs .

Properties

IUPAC Name |

1-[3-(6-oxopyridazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O2/c16-15(17,18)11-4-6-12(7-5-11)21-14(24)19-8-2-10-22-13(23)3-1-9-20-22/h1,3-7,9H,2,8,10H2,(H2,19,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEAIHLNGQPRJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthetic Routes: : The compound can be synthesized via several organic synthesis routes. One common method starts with the reaction between 6-oxopyridazine and 3-bromopropanol to yield 3-(6-oxopyridazin-1(6H)-yl)propanol. This intermediate is then reacted with 4-(trifluoromethyl)aniline and phosgene to form the final urea compound.

Reaction Conditions: : Reactions typically require anhydrous conditions and temperature control, with organic solvents like dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may also be used to facilitate the reaction.

Industrial Production Methods

Large-scale production might involve:

Continuous flow reactors for improved efficiency.

Employing high-throughput screening to optimize reaction conditions.

Utilizing automated synthesis systems for reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound undergoes oxidation reactions under specific conditions, forming oxo-derivatives.

Reduction: : Reduction can lead to derivatives with altered functional groups, potentially modifying the activity.

Substitution: : Nucleophilic substitution reactions can be performed on the aromatic ring or urea linkage, introducing new functionalities.

Common Reagents and Conditions

Oxidation: : Agents like hydrogen peroxide or organic peracids.

Reduction: : Using hydrogen gas in the presence of palladium catalyst or lithium aluminum hydride.

Substitution: : Employing reagents like halogenating agents or organometallic compounds.

Major Products

Oxidation Products: : Formation of oxo-derivatives or hydroxylated analogs.

Reduction Products: : Altered amines or alcohol derivatives.

Substitution Products: : Introduction of various functional groups enhancing the chemical diversity.

Scientific Research Applications

1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea has extensive applications in diverse scientific fields:

Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules, aiding in the development of novel chemical entities.

Biology: : Serves as a probe for studying enzyme interactions and mechanisms due to its structural characteristics.

Medicine: : Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry: : Employed in the development of new materials with specific properties, such as polymers or specialty chemicals.

Mechanism of Action

Mechanism: : The compound exhibits its effects primarily by interacting with specific molecular targets, such as enzymes or receptors.

Molecular Targets and Pathways: : It may inhibit certain enzymes, blocking metabolic pathways or modulating receptor activities. The exact mechanism can vary depending on the biological context.

Comparison with Similar Compounds

Substituent Effects

- Trifluoromethyl (CF₃) Group : The target compound’s 4-CF₃ substituent (shared with , d) offers superior hydrophobicity and electron-withdrawing effects compared to chloro (Cl) or methoxy (OCH₃) groups in and . This may enhance membrane permeability and target binding .

- Pyridazinone vs. Thiazole-Piperazine: Unlike ’s thiazole-piperazine derivatives, the pyridazinone core in the target compound reduces molecular complexity while retaining hydrogen-bonding capacity via the carbonyl group .

Pharmacological Implications

- Polarity vs. Lipophilicity : Compared to ’s dimethoxyphenyl derivative, the target compound’s CF₃ group balances lipophilicity and solubility, avoiding excessive hydrophilicity from methoxy groups .

Biological Activity

1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

It is characterized by a pyridazinone moiety linked to a urea group, which is known to influence its pharmacological properties.

This compound functions primarily as an inhibitor of phosphodiesterase IV (PDE4), an enzyme implicated in various inflammatory processes. Inhibition of PDE4 can lead to increased levels of cyclic AMP (cAMP), which plays a crucial role in modulating inflammatory responses and immune function .

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory activity. It has been shown to reduce inflammation in models of asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have demonstrated that it can effectively suppress these cytokines at low concentrations, indicating its potential for treating various inflammatory diseases .

Antimicrobial Activity

Research has indicated that derivatives of pyridazinone compounds exhibit moderate antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were found to be in the range of 250 μg/mL . While specific data for the urea derivative is limited, its structural similarities suggest potential antimicrobial effects.

In Vitro Studies

A study conducted on pyridazinone derivatives showed that modifications in their structure could enhance their potency against COX-2, an enzyme involved in inflammation. The compound under review was synthesized and evaluated alongside other derivatives, showing promising results in inhibiting COX-2 activity .

In Vivo Models

In vivo studies have demonstrated that the compound can significantly reduce symptoms associated with inflammatory diseases. For instance, in animal models of arthritis, treatment with this urea derivative led to decreased joint swelling and improved mobility, suggesting its potential utility in managing chronic inflammatory conditions .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.